N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylphenylamine and 2-oxo-2-phenylacetic acid.
Amide Bond Formation: The key step involves forming the amide bond between the amine and the acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process might be optimized for cost-effectiveness and yield. This could involve:
Bulk Synthesis: Using large-scale reactors and continuous flow systems.
Catalysts: Employing catalysts to increase reaction efficiency.
Automation: Utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways Involved: The compound could modulate biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(2-oxo-2-phenylacetyl)benzamide
- N-(4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide
- N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-methylacetyl)benzamide
Uniqueness
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(2-oxo-2-phenylacetyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-14-12-15(2)20(19(24)13-14)25-23(28)18-10-8-17(9-11-18)22(27)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIYBYKUDJQDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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